molecular formula C14H10N4O4S2 B4639347 2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

Cat. No.: B4639347
M. Wt: 362.4 g/mol
InChI Key: PCIGEIKUHDSMSD-UHFFFAOYSA-N
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Description

2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a nitrophenoxy group and a thiadiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multiple steps. One common route includes the reaction of 4-nitrophenol with an appropriate acylating agent to form 4-nitrophenoxyacetyl chloride. This intermediate is then reacted with 5-(2-thienyl)-1,3,4-thiadiazole-2-amine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The compound can participate in nucleophilic aromatic substitution reactions, particularly at the nitro-substituted phenoxy ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with specific molecular targets. The nitrophenoxy group can interact with biological molecules through hydrogen bonding and π-π interactions, while the thiadiazolyl group can participate in coordination with metal ions. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide is unique due to the presence of both the nitrophenoxy and thiadiazolyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

IUPAC Name

2-(4-nitrophenoxy)-N-(5-thiophen-2-yl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N4O4S2/c19-12(8-22-10-5-3-9(4-6-10)18(20)21)15-14-17-16-13(24-14)11-2-1-7-23-11/h1-7H,8H2,(H,15,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCIGEIKUHDSMSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(S2)NC(=O)COC3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
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2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide
Reactant of Route 6
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2-(4-nitrophenoxy)-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]acetamide

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